molecular formula H12N3O4P B3428527 triazanium;phosphate CAS No. 68333-79-9

triazanium;phosphate

Cat. No. B3428527
Key on ui cas rn: 68333-79-9
M. Wt: 149.09 g/mol
InChI Key: ZRIUUUJAJJNDSS-UHFFFAOYSA-N
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Patent
US04968499

Procedure details

Stream 11 is bleedoff from recirculating scrubbing medium. Stream 11 is added to suspension fertilizer unit 12. Suspension fertilizer requires water for its manufacture, and water in bleedoff 11 is used instead of fresh water. Thus water shown as 9 is source of water for manufacture of suspension fertilizer. Other materials used to manufacture suspension fertilizer are phosphoric acid 13, ammonia 14, and clay 15. Phosphoric acid is neutralized with ammonia and heat of reaction causes liquid mixture in suspension fertilizer unit to boil. Neutralization of phosphoric acid with ammonia results in the formation of ammonium phosphate. When the solution is cooled, ammonium phosphate crystals precipitate; clay 15 retards crystal settling, and suspension fertilizer 16 is produced.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
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Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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Reaction Step Six
Name
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Reaction Step Seven
Name
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0 (± 1) mol
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Reaction Step Eight
Name
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0 (± 1) mol
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[NH3:6]>O>[P:1](=[O:2])([OH:5])([OH:4])[OH:3].[NH3:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6].[NH4+:6] |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
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0 (± 1) mol
Type
solvent
Smiles
O
Step Three
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Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
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reactant
Smiles
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Step Five
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0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
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reactant
Smiles
N
Step Seven
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Type
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Smiles
O
Step Eight
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0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
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0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Stream 11 is added to suspension fertilizer unit 12
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction

Outcomes

Product
Name
Type
product
Smiles
P(O)(O)(O)=O
Name
Type
product
Smiles
N
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04968499

Procedure details

Stream 11 is bleedoff from recirculating scrubbing medium. Stream 11 is added to suspension fertilizer unit 12. Suspension fertilizer requires water for its manufacture, and water in bleedoff 11 is used instead of fresh water. Thus water shown as 9 is source of water for manufacture of suspension fertilizer. Other materials used to manufacture suspension fertilizer are phosphoric acid 13, ammonia 14, and clay 15. Phosphoric acid is neutralized with ammonia and heat of reaction causes liquid mixture in suspension fertilizer unit to boil. Neutralization of phosphoric acid with ammonia results in the formation of ammonium phosphate. When the solution is cooled, ammonium phosphate crystals precipitate; clay 15 retards crystal settling, and suspension fertilizer 16 is produced.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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reactant
Reaction Step Five
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Reaction Step Six
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Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[NH3:6]>O>[P:1](=[O:2])([OH:5])([OH:4])[OH:3].[NH3:6].[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[NH4+:6].[NH4+:6].[NH4+:6] |f:5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Stream 11 is added to suspension fertilizer unit 12
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction

Outcomes

Product
Name
Type
product
Smiles
P(O)(O)(O)=O
Name
Type
product
Smiles
N
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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